206350-79-0
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Overview
Description
The compound with the Chemical Abstracts Service number 206350-79-0 is known as L-R4W2. It is a vanilloid receptor 1 (VR1, TRPV1) antagonist peptide, which means it blocks the activity of the TRPV1 receptor. This receptor is involved in the sensation of pain and heat. L-R4W2 has shown potential as an analgesic, meaning it can relieve pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-R4W2 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of L-R4W2 would likely follow similar principles as laboratory-scale synthesis but on a larger scale. This would involve automated peptide synthesizers, which can handle the repetitive cycles of deprotection and coupling required for SPPS. The final product would be purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
L-R4W2 can undergo various chemical reactions typical of peptides. These include:
Oxidation: Peptides can be oxidized, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues within the peptide can be substituted through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the specific modification desired.
Major Products Formed
The major products formed from these reactions would depend on the specific modifications made to the peptide. For example, oxidation of methionine residues would result in methionine sulfoxide, while reduction of disulfide bonds would yield free thiol groups .
Scientific Research Applications
L-R4W2 has several scientific research applications:
Chemistry: Used as a tool to study the TRPV1 receptor and its role in pain sensation.
Biology: Helps in understanding the physiological and pathological roles of TRPV1 in various tissues.
Medicine: Potential therapeutic applications as an analgesic for pain relief.
Industry: Could be used in the development of new pain-relief medications
Mechanism of Action
L-R4W2 exerts its effects by binding to the TRPV1 receptor and blocking its activity. The TRPV1 receptor is a non-selective cation channel that is activated by heat, acidic conditions, and certain chemicals like capsaicin. By antagonizing this receptor, L-R4W2 prevents the influx of calcium ions into neurons, thereby inhibiting the transmission of pain signals .
Comparison with Similar Compounds
Similar Compounds
Capsazepine: Another TRPV1 antagonist but with a different chemical structure.
SB-366791: A selective TRPV1 antagonist with a different mechanism of action.
Uniqueness
L-R4W2 is unique due to its peptide nature, which allows for specific interactions with the TRPV1 receptor. Its high potency and specificity make it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
206350-79-0 |
---|---|
Molecular Formula |
C46H71N21O6 |
Molecular Weight |
1014.2 |
InChI |
InChI=1S/C46H71N21O6/c47-29(11-5-17-57-43(49)50)38(69)63-32(14-6-18-58-44(51)52)39(70)64-33(15-7-19-59-45(53)54)40(71)65-34(16-8-20-60-46(55)56)41(72)67-36(22-26-24-62-31-13-4-2-10-28(26)31)42(73)66-35(37(48)68)21-25-23-61-30-12-3-1-9-27(25)30/h1-4,9-10,12-13,23-24,29,32-36,61-62H,5-8,11,14-22,47H2,(H2,48,68)(H,63,69)(H,64,70)(H,65,71)(H,66,73)(H,67,72)(H4,49,50,57)(H4,51,52,58)(H4,53,54,59)(H4,55,56,60)/t29-,32-,33-,34-,35-,36-/m0/s1 |
InChI Key |
MGQHBRDQUJRCLN-UJARKJSPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Appearance |
White lyophilised solid |
boiling_point |
N/A |
melting_point |
N/A |
Purity |
>98 % |
sequence |
RRRRWW-NH2 |
solubility |
Soluble in water |
storage |
-20°C |
Origin of Product |
United States |
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